2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid
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Overview
Description
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a hydrazone group through a cyano and ethoxy-substituted ethylidene bridge . It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazone . This intermediate is then reacted with 2-carboxybenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity . The hydrazone moiety is particularly important for its biological activity, as it can form stable complexes with metal ions and participate in redox reactions . These interactions can lead to the generation of reactive oxygen species, which may contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:
2-[(2E)-2-(1-cyano-2-oxoethylidene)hydrazinyl]benzoic acid: This compound lacks the ethoxy group, which may affect its reactivity and biological activity.
2-[(2E)-2-(1-cyano-2-methoxy-2-oxoethylidene)hydrazinyl]benzoic acid: The presence of a methoxy group instead of an ethoxy group can influence its solubility and interaction with biological targets.
2-[(2E)-2-(1-cyano-2-oxoethylidene)hydrazinyl]benzoic acid: This compound has a simpler structure and may exhibit different chemical and biological properties compared to the ethoxy-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H11N3O4 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(18)10(7-13)15-14-9-6-4-3-5-8(9)11(16)17/h3-6,14H,2H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
QTKLKPFTUVLLJF-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1C(=O)O)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C(=O)O)C#N |
solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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